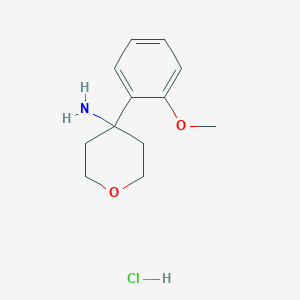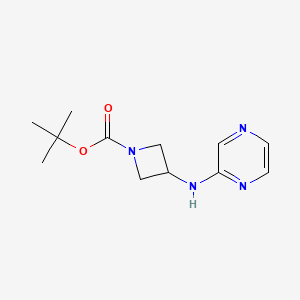![molecular formula C13H16FNO B3059930 6'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] CAS No. 1439899-37-2](/img/structure/B3059930.png)
6'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]
Overview
Description
6’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline]: . This compound is characterized by its unique spiro structure, which consists of an oxane ring fused to a quinoline moiety, with a fluorine atom attached to the quinoline ring. The molecular formula of this compound is C13H16FNO, and it has a molecular weight of 221.27.
Preparation Methods
The synthesis of 6’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] typically involves the following steps:
Formation of the oxane ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Spiro fusion with the quinoline ring: This step involves the formation of the spiro linkage between the oxane and quinoline rings, which can be achieved through a variety of synthetic routes, including cycloaddition reactions or nucleophilic substitution reactions.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability, as well as the use of continuous flow reactors to enhance reaction efficiency and safety.
Chemical Reactions Analysis
6’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorine atom in the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the quinoline or oxane rings.
Scientific Research Applications
6’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: This compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the quinoline ring can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The spiro structure also contributes to the compound’s stability and bioavailability, making it a promising candidate for drug development.
Comparison with Similar Compounds
6’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] can be compared with other similar compounds, such as:
6’-Chloro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline]: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and binding affinity.
6’-Bromo-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline]: The presence of a bromine atom can lead to different chemical and biological properties compared to the fluorine-containing compound.
6’-Methyl-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline]: The methyl group can influence the compound’s lipophilicity and metabolic stability.
The uniqueness of 6’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] lies in its fluorine atom, which can enhance its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
6-fluorospiro[2,4-dihydro-1H-quinoline-3,4'-oxane] | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-11-1-2-12-10(7-11)8-13(9-15-12)3-5-16-6-4-13/h1-2,7,15H,3-6,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTUGWLNMISBLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC3=C(C=CC(=C3)F)NC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401158521 | |
| Record name | 6′-Fluoro-1′,2,3,4′,5,6-hexahydrospiro[4H-pyran-4,3′(2′H)-quinoline] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401158521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439899-37-2 | |
| Record name | 6′-Fluoro-1′,2,3,4′,5,6-hexahydrospiro[4H-pyran-4,3′(2′H)-quinoline] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439899-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6′-Fluoro-1′,2,3,4′,5,6-hexahydrospiro[4H-pyran-4,3′(2′H)-quinoline] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401158521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3059848.png)
![Methyl 2-(4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetate](/img/structure/B3059851.png)
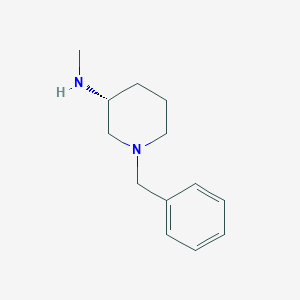
![Tert-butyl 4-[({4-[(4-bromo-2-fluorophenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]cyclohexane-1-carboxylate](/img/structure/B3059853.png)
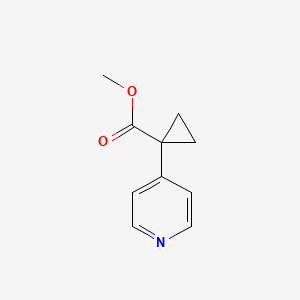

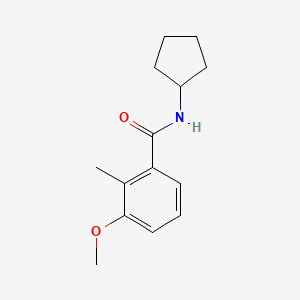
![Methyl 6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxylate](/img/structure/B3059857.png)
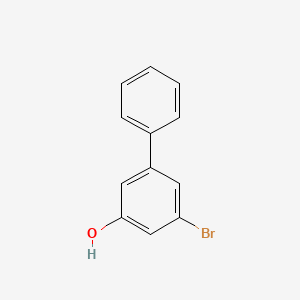
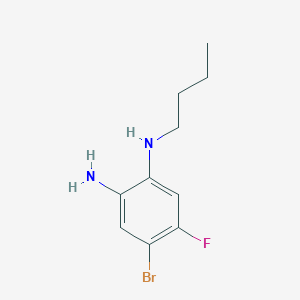
![(1-(tert-Butoxycarbonyl)-1H-pyrrolo[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B3059862.png)
![Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate](/img/structure/B3059864.png)
